Carmoxirole hydrochloride
Overview
Description
Carmoxirole hydrochloride, also known as EMD 45609 hydrochloride, is a selective, peripherally acting dopamine D2 receptor agonist . It exhibits antihypertensive activities in vivo .
Molecular Structure Analysis
The molecular formula of Carmoxirole hydrochloride is C24H27ClN2O2 . Its molecular weight is 410.94 .
Physical And Chemical Properties Analysis
Carmoxirole hydrochloride appears as crystals . It has a molecular weight of 410.94 and a molecular formula of C24H27ClN2O2 .
Scientific Research Applications
Heart Failure Treatment
Carmoxirole hydrochloride is a selective dopamine (D2) receptor agonist . It has been studied for its effects on patients with chronic moderate heart failure . The drug modulates sympathetic activation, which subsequently reduces pre-load and afterload in patients . It has shown to reduce circulating norepinephrine, vasopressin, and ANP by 40%, 19%, and 25%, respectively . Additionally, it has been observed to decrease mean arterial pressure and systemic vascular resistance by 10% and 18%, respectively .
Improvement of Cardiac Pump Function
Carmoxirole hydrochloride has been found to improve cardiac pump function . Despite a concomitant 12% reduction in heart rate, both stroke volume and stroke work index increased by 32% and 31%, respectively . This suggests that Carmoxirole hydrochloride could be beneficial in conditions where cardiac pump function is compromised .
Reduction of Ventricular Filling Pressures
The drug has shown to reduce pulmonary wedge and right atrial pressure by 38% and 39%, respectively . This indicates that Carmoxirole hydrochloride could be useful in managing conditions characterized by elevated ventricular filling pressures .
Modulation of Noradrenalin Release
Carmoxirole hydrochloride is a selective, peripherally acting dopamine D2 receptor agonist . It has been found to modulate noradrenalin release . This property could have implications in the management of conditions related to noradrenalin dysregulation .
Sympathetic Activation
The drug has been found to modulate sympathetic activation . This could be beneficial in conditions where sympathetic activation plays a role .
Antihypertensive Properties
Carmoxirole hydrochloride has been found to display antihypertensive properties in vivo . This suggests that the drug could be useful in the management of hypertension .
Mechanism of Action
Target of Action
Carmoxirole hydrochloride is a selective, peripherally acting dopamine D2 receptor agonist . The primary target of Carmoxirole hydrochloride is the dopamine D2 receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions.
Mode of Action
As a dopamine D2 receptor agonist, Carmoxirole hydrochloride binds to and activates the D2 receptors . This activation modulates the release of noradrenaline and sympathetic activation .
Biochemical Pathways
The activation of D2 receptors by Carmoxirole hydrochloride leads to a modulation of noradrenaline release and sympathetic activation . This modulation can affect various biochemical pathways, particularly those involving neurotransmission and cardiovascular function.
Pharmacokinetics
Carmoxirole hydrochloride is rapidly absorbed in humans, reaching maximum plasma concentration approximately 2-3 hours after oral administration . The drug is metabolized, mainly to an ester-type glucuronide, and is largely excreted by the kidneys . The plasma half-life of the parent compound is approximately 5.5 hours . For the dose range tested (0.5 to 1.5 mg), the pharmacokinetics were linear .
Action Environment
The action of Carmoxirole hydrochloride can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the individual’s age, diet, and overall health status. Furthermore, the drug’s efficacy and stability can be influenced by storage conditions . . This suggests that the drug’s effects can be influenced by the presence of other substances in the body.
properties
IUPAC Name |
3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2.ClH/c27-24(28)20-9-10-23-22(16-20)21(17-25-23)8-4-5-13-26-14-11-19(12-15-26)18-6-2-1-3-7-18;/h1-3,6-7,9-11,16-17,25H,4-5,8,12-15H2,(H,27,28);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJUHOBITQUXIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042595 | |
Record name | Carmoxirole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carmoxirole hydrochloride | |
CAS RN |
115092-85-8 | |
Record name | Carmoxirole hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115092858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CARMOXIROLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77K7K97CBS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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